N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide
Description
The target compound, N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide, is a benzothiazole-derived Schiff base featuring a 3-nitrobenzamide substituent. Its Z-configuration at the imine bond (C=N) is critical for its stereochemical stability and intermolecular interactions. The core structure comprises a dihydrobenzothiazole ring system substituted with methyl groups at positions 5 and 7, a propargyl group at position 3, and a nitrobenzamide moiety at the exocyclic nitrogen. This electron-deficient nitro group likely enhances electrophilic reactivity and influences binding affinity in biological systems .
Properties
IUPAC Name |
N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c1-4-8-21-16-10-12(2)9-13(3)17(16)26-19(21)20-18(23)14-6-5-7-15(11-14)22(24)25/h1,5-7,9-11H,8H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBWGSOJXQKGMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])S2)CC#C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like acetonitrile, catalysts such as copper(I) iodide, and reagents like propargyl bromide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the nitrobenzamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction cascades, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide
- Core Structure : Shares the same benzothiazole backbone with 5,7-dimethyl and propargyl substituents.
- Key Difference : The 3-nitrobenzamide group in the target compound is replaced with a 2-oxochromene-3-carboxamide moiety.
- The electron-withdrawing nitro group in the target compound may confer stronger hydrogen-bonding capacity compared to the chromene’s carbonyl group.
- Synthesis : Both compounds likely follow similar condensation pathways, but the chromene derivative requires additional steps to introduce the fused coumarin system .
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide
- Core Structure : Features a dihydrothiazole ring instead of dihydrobenzothiazole, with methoxyphenyl and phenyl substituents.
- Key Differences :
- The absence of a propargyl group and nitro substituent.
- A 4-methylbenzamide group replaces the 3-nitrobenzamide.
- X-ray crystallography confirms planar geometry at the imine bond, similar to the target compound’s Z-configuration .
N-({(1,3-benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides
- Core Structure : Benzothiazole linked to a carbamothioyl group and substituted benzamides.
- Key Differences :
- A carbamothioyl (CSNH2) bridge replaces the imine bond.
- Substituted benzamides at positions 2 or 4 (e.g., chloro, methoxy) instead of nitro.
- Implications :
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine
- Core Structure : Benzodithiazine ring with sulfonyl and hydrazine groups.
- Key Differences :
- A sulfonamide-containing heterocycle instead of benzothiazole.
- Hydrazine substituent instead of propargyl or nitrobenzamide.
- Implications :
Structural and Spectroscopic Data Comparison
Biological Activity
N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide is a complex organic compound notable for its structural features and potential biological activities. The compound integrates a benzothiazole core , recognized for its diverse pharmacological properties, and a nitrobenzamide moiety , which may enhance its therapeutic efficacy.
Structural Features
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Benzothiazole Core | Provides a platform for various biological interactions. |
| Nitro Group | Enhances reactivity and potential interactions with biological targets. |
| Propynyl Group | May influence lipophilicity and membrane permeability. |
Antimicrobial Activity
Research indicates that compounds with a benzothiazole core can effectively inhibit the growth of several pathogens. For instance, studies have demonstrated that benzothiazole derivatives possess significant antibacterial and antifungal properties against strains such as Staphylococcus aureus and Candida albicans.
Antioxidant Activity
The antioxidant potential of benzothiazole derivatives has been evaluated through various assays. The presence of the nitro group may contribute to enhanced radical scavenging activity. In vitro studies have shown that these compounds can reduce lipid peroxidation and protect cellular components from oxidative damage.
Enzyme Interaction Studies
Preliminary research suggests that this compound may interact with key enzymes involved in disease pathways. For example, it has been proposed that this compound could inhibit certain metabolic enzymes, leading to altered drug metabolism or enhanced therapeutic effects.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various benzothiazole derivatives, including those structurally related to N-[(2Z)-5,7-dimethyl...]. Results indicated a strong correlation between structural modifications and increased antimicrobial activity against E. coli and Pseudomonas aeruginosa.
- Oxidative Stress Reduction : Research demonstrated that compounds similar to N-[(2Z)-5,7-dimethyl...] significantly reduced oxidative stress markers in cellular models exposed to hydrogen peroxide.
- Enzymatic Inhibition : In silico studies predicted strong binding affinities of the compound to several target enzymes involved in cancer metabolism, suggesting potential applications in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
